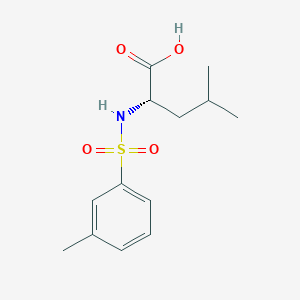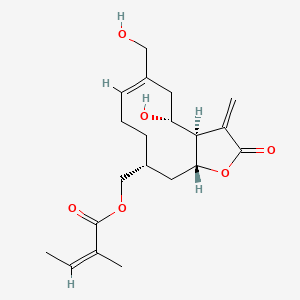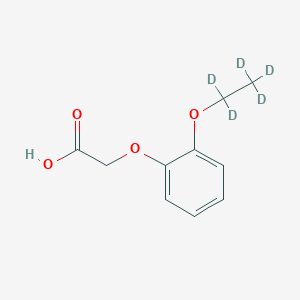![molecular formula C10H14N2O6 B12408581 1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylpyrimidine-2,4-dione](/img/structure/B12408581.png)
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylpyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylpyrimidine-2,4-dione involves the attachment of a pyrimidine base to a ribosyl moiety. This can be achieved through various synthetic routes, including glycosylation reactions where the ribosyl moiety is activated and then coupled with the pyrimidine base under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale glycosylation reactions, where the reaction conditions are optimized for high yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylpyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups to the molecule .
科学研究应用
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylpyrimidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in various biological processes and as a potential therapeutic agent.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylpyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. It can inhibit viral replication by substituting itself for thymidine in viral DNA, thereby inhibiting thymidylate phosphorylase and viral DNA polymerases from properly functioning .
相似化合物的比较
Similar Compounds
Uridine: Another pyrimidine nucleoside with similar structure and properties.
Cytidine: A pyrimidine nucleoside that also plays a role in various biological processes.
Thymidine: A pyrimidine nucleoside involved in DNA synthesis.
Uniqueness
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylpyrimidine-2,4-dione is unique due to its specific structure and the presence of hydroxyl groups that allow for various chemical modifications. This makes it a versatile compound for research and industrial applications .
属性
分子式 |
C10H14N2O6 |
|---|---|
分子量 |
258.23 g/mol |
IUPAC 名称 |
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O6/c1-4-2-6(14)11-10(17)12(4)9-8(16)7(15)5(3-13)18-9/h2,5,7-9,13,15-16H,3H2,1H3,(H,11,14,17)/t5-,7?,8+,9-/m1/s1 |
InChI 键 |
SGKGZYGMLGVQHP-BJAJWGDDSA-N |
手性 SMILES |
CC1=CC(=O)NC(=O)N1[C@H]2[C@H](C([C@H](O2)CO)O)O |
规范 SMILES |
CC1=CC(=O)NC(=O)N1C2C(C(C(O2)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


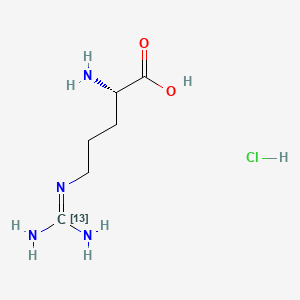
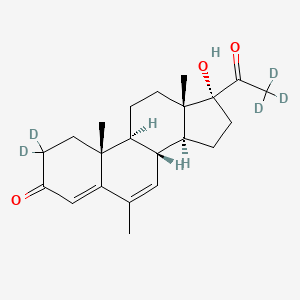
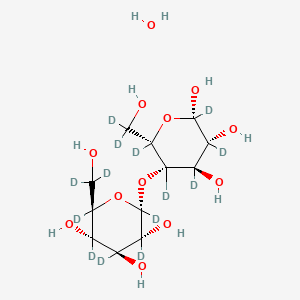
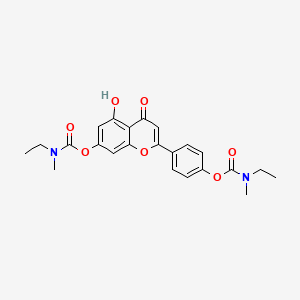



![1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12408544.png)
